ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
CAS No.: 850915-89-8
Cat. No.: VC4534655
Molecular Formula: C24H22BrN3O4S3
Molecular Weight: 592.54
* For research use only. Not for human or veterinary use.
![ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate - 850915-89-8](/images/structure/VC4534655.png)
Specification
CAS No. | 850915-89-8 |
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Molecular Formula | C24H22BrN3O4S3 |
Molecular Weight | 592.54 |
IUPAC Name | ethyl 2-[[2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C24H22BrN3O4S3/c1-2-32-23(31)19-15-4-3-5-17(15)35-21(19)27-18(29)12-34-24-26-16-10-11-33-20(16)22(30)28(24)14-8-6-13(25)7-9-14/h6-9H,2-5,10-12H2,1H3,(H,27,29) |
Standard InChI Key | LNTMBJKGPTVTMO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Br)SCC4 |
Introduction
Structural Overview
The compound ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a polycyclic heteroaromatic molecule featuring two fused thiophene systems and a pyrimidinone core. Key structural elements include:
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Cyclopenta[b]thiophene-3-carboxylate backbone: A bicyclic system comprising a five-membered cyclopentane fused to a thiophene ring, esterified with an ethyl group at position 3 .
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Acetamido-sulfanyl bridge: A thioether-linked acetamide group at position 2 of the cyclopenta[b]thiophene, connecting to a thieno[3,2-d]pyrimidin-4-one moiety .
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4-Bromophenyl substitution: A para-brominated phenyl group at position 3 of the pyrimidinone ring .
Molecular Formula: C₂₇H₂₃BrN₄O₄S₃
Molecular Weight: 667.62 g/mol .
Synthesis and Reaction Pathways
Key Intermediates
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Ethyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (CAS 4815-29-6):
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3-(4-Bromophenyl)-2-sulfanyltetrahydrothieno[3,2-d]pyrimidin-4(3H)-one:
Final Coupling Reaction
The target compound is synthesized via a two-step protocol:
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Acylation: Reaction of ethyl 2-amino-cyclopenta[b]thiophene-3-carboxylate with 2-chloroacetyl chloride to form ethyl 2-(2-chloroacetamido)-cyclopenta[b]thiophene-3-carboxylate (CAS 203385-15-3) .
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Thioether Formation: Nucleophilic substitution of the chloro group with 3-(4-bromophenyl)-2-sulfanyltetrahydrothieno[3,2-d]pyrimidin-4-one in the presence of a base (e.g., K₂CO₃) .
Physicochemical Properties
Biological Activity and Applications
Antimicrobial Activity
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Gram-positive bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus .
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Fungi: Moderate activity against Candida albicans (MIC = 32 µg/mL) .
ADME Profiling (in silico)
Parameter | Prediction |
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Bioavailability Score | 0.55 (moderate) |
BBB Permeability | No (logBB = −1.2) |
CYP2D6 Inhibition | Low (Probability = 0.17) |
Half-life | 4.2 hours (rat model) |
Industrial and Research Relevance
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